molecular formula C9H7BrS B14087517 Benzo[b]thiophene, 6-bromo-4-methyl- CAS No. 826995-69-1

Benzo[b]thiophene, 6-bromo-4-methyl-

Cat. No.: B14087517
CAS No.: 826995-69-1
M. Wt: 227.12 g/mol
InChI Key: ZKFLBUVUOJCEQE-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 6-bromo-4-methyl- is an aromatic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the benzothiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of Benzo[b]thiophene, 6-bromo-4-methyl- can be achieved through various synthetic routes. One common method involves the bromination of 4-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Another method involves the cyclization of 2-bromo-3-methylthiophene with a suitable base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction leads to the formation of the desired benzothiophene derivative .

Chemical Reactions Analysis

Benzo[b]thiophene, 6-bromo-4-methyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene, 6-bromo-4-methyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets . In materials science, its electronic properties are crucial for its function as a semiconductor or light-emitting material .

Comparison with Similar Compounds

Benzo[b]thiophene, 6-bromo-4-methyl- can be compared with other benzothiophene derivatives such as:

Benzo[b]thiophene, 6-bromo-4-methyl- is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical behavior and applications.

Properties

CAS No.

826995-69-1

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

6-bromo-4-methyl-1-benzothiophene

InChI

InChI=1S/C9H7BrS/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5H,1H3

InChI Key

ZKFLBUVUOJCEQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CS2)Br

Origin of Product

United States

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